molecular formula C17H20ClN B1442511 (R)-2-Benzhydrylpyrrolidine hydrochloride CAS No. 23627-61-4

(R)-2-Benzhydrylpyrrolidine hydrochloride

Cat. No.: B1442511
CAS No.: 23627-61-4
M. Wt: 273.8 g/mol
InChI Key: KTGRJTGIWVDSKZ-PKLMIRHRSA-N
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Description

®-2-Benzhydrylpyrrolidine hydrochloride is a chiral compound with significant importance in various scientific fields It is known for its unique chemical structure, which includes a pyrrolidine ring bonded to a benzhydryl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Benzhydrylpyrrolidine hydrochloride typically involves the reaction of benzhydryl chloride with ®-pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: On an industrial scale, the production of ®-2-Benzhydrylpyrrolidine hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: ®-2-Benzhydrylpyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzhydryl chloride in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

®-2-Benzhydrylpyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of ®-2-Benzhydrylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. This modulation can result in various pharmacological effects, including neuroprotection and anti-inflammatory actions.

Comparison with Similar Compounds

  • (S)-2-Benzhydrylpyrrolidine hydrochloride
  • 2-Benzhydrylpyrrolidine
  • Benzhydryl chloride

Comparison: ®-2-Benzhydrylpyrrolidine hydrochloride is unique due to its chiral nature, which can result in different biological activities compared to its enantiomer (S)-2-Benzhydrylpyrrolidine hydrochloride. The presence of the benzhydryl group also imparts distinct chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2R)-2-benzhydrylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N.ClH/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15;/h1-6,8-11,16-18H,7,12-13H2;1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGRJTGIWVDSKZ-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30705334
Record name (2R)-2-(Diphenylmethyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23627-61-4
Record name Pyrrolidine, 2-(diphenylmethyl)-, hydrochloride (1:1), (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23627-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Diphenylmethylpyrrolidine hydrochloride, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023627614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-2-(Diphenylmethyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-DIPHENYLMETHYLPYRROLIDINE HYDROCHLORIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y5S5QC8AN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Benzhydrylpyrrolidine hydrochloride
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(R)-2-Benzhydrylpyrrolidine hydrochloride

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